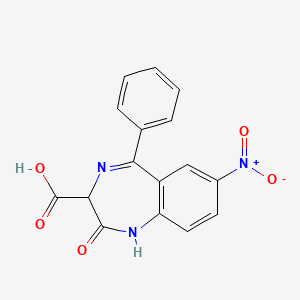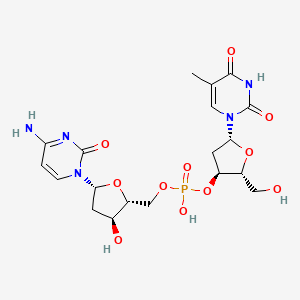
Thymidylyl-(3'-5')-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidylyl-(3’-5’)-deoxycytidine is a dinucleotide composed of thymidine and deoxycytidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxycytidine. This compound is significant in the study of nucleic acids and their analogs, playing a crucial role in understanding DNA structure, function, and replication.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-deoxycytidine typically involves the coupling of protected nucleosides. One common method includes the use of phosphoramidite chemistry, where the 5’-hydroxyl group of deoxycytidine is first protected, followed by the activation of the 3’-hydroxyl group of thymidine with a phosphoramidite reagent. The two nucleosides are then coupled under mild acidic conditions to form the phosphodiester bond .
Industrial Production Methods: Industrial production of thymidylyl-(3’-5’)-deoxycytidine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity and yield .
化学反応の分析
Types of Reactions: Thymidylyl-(3’-5’)-deoxycytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: Thymidine and deoxycytidine.
Oxidation: Oxidized nucleosides such as 5-hydroxymethyluracil and 5-formyluracil.
Substitution: Thiophosphoramidate or phosphoramidate analogs of the dinucleotide.
科学的研究の応用
Thymidylyl-(3’-5’)-deoxycytidine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleic acids.
Biology: Plays a role in understanding DNA replication and repair mechanisms.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and DNA sequencing.
作用機序
The mechanism of action of thymidylyl-(3’-5’)-deoxycytidine involves its incorporation into DNA strands during replication. The compound mimics natural nucleotides, allowing it to be recognized and processed by DNA polymerases. This incorporation can affect the stability and function of the DNA, influencing processes such as transcription and repair .
類似化合物との比較
Thymidylyl-(3’-5’)-thymidine: Another dinucleotide with similar properties but composed of two thymidine molecules.
Deoxycytidylyl-(3’-5’)-deoxycytidine: Composed of two deoxycytidine molecules, used in similar studies of nucleic acid behavior.
Uniqueness: Thymidylyl-(3’-5’)-deoxycytidine is unique due to its mixed composition of thymidine and deoxycytidine, providing a distinct model for studying the interactions between different nucleobases in DNA. This compound’s ability to mimic natural DNA sequences makes it valuable in various research and industrial applications .
特性
CAS番号 |
5178-19-8 |
|---|---|
分子式 |
C19H26N5O11P |
分子量 |
531.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1 |
InChIキー |
JOORWUINAFDIEP-SWTKMSQOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


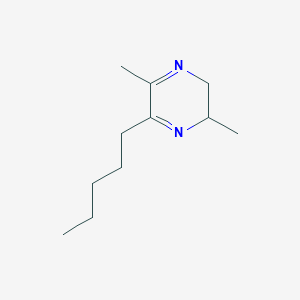
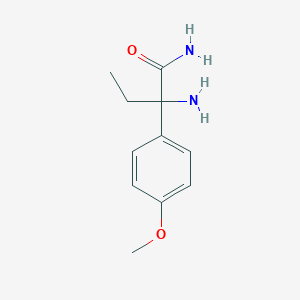
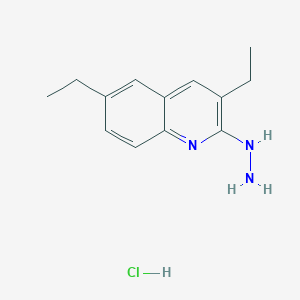

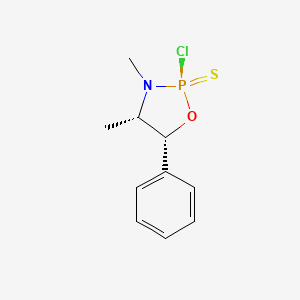
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
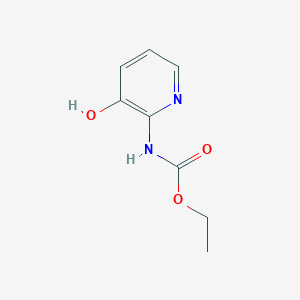
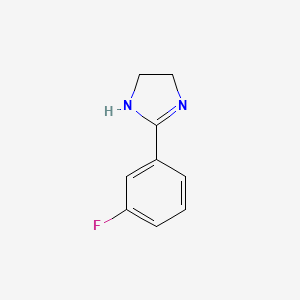
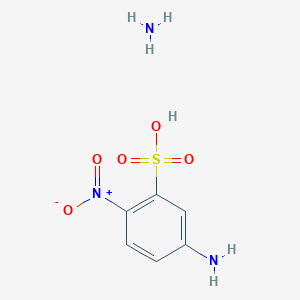
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

